7-(Aminooxy)heptanoic acid hydrobromide

CAS No.: 1049730-04-2

Cat. No.: VC17479530

Molecular Formula: C7H16BrNO3

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049730-04-2 |

|---|---|

| Molecular Formula | C7H16BrNO3 |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 7-aminooxyheptanoic acid;hydrobromide |

| Standard InChI | InChI=1S/C7H15NO3.BrH/c8-11-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H |

| Standard InChI Key | XIXZRMOEDUAVBU-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCON)CCC(=O)O.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

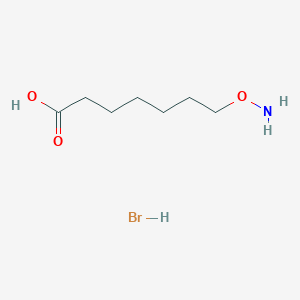

7-(Aminooxy)heptanoic acid hydrobromide consists of a seven-carbon aliphatic chain terminating in a carboxylic acid group and an aminooxy (-ONH₂) moiety at the ω-position. The hydrobromide counterion enhances solubility in polar solvents, a critical feature for biochemical applications. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆BrNO₃ | |

| Molecular Weight | 242.11 g/mol | |

| IUPAC Name | 7-aminooxyheptanoic acid; hydrobromide | |

| InChI Key | XIXZRMOE... (partial) |

The aminooxy group’s nucleophilic nature allows it to react efficiently with aldehydes and ketones, forming oxime bonds (). This reactivity is exploited in bioconjugation to link biomolecules without disrupting their native structures.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7-(aminooxy)heptanoic acid hydrobromide typically proceeds via a two-step process:

-

Introduction of the Aminooxy Group: Heptanoic acid is functionalized at the terminal carbon using hydroxylamine derivatives under controlled pH conditions.

-

Salt Formation: The free base is treated with hydrobromic acid to yield the hydrobromide salt, enhancing stability and solubility.

A representative procedure involves:

-

Reacting 7-bromoheptanoic acid (CAS 30515-28-7) with hydroxylamine in the presence of a base (e.g., K₂CO₃) .

-

Isolation of the intermediate aminooxyheptanoic acid followed by acidification with HBr.

Critical Parameters:

-

Temperature: Maintained below 40°C to prevent decomposition.

-

Solvent System: Aqueous-organic mixtures (e.g., water/acetonitrile) optimize yield.

-

Purification: Recrystallization or chromatography ensures ≥98% purity.

Physicochemical Properties

Solubility and Stability

While exact solubility data for the hydrobromide salt remain unpublished, analogous aminooxy acids exhibit:

-

High solubility in water and dimethyl sulfoxide (DMSO).

| Property | Estimate | Basis |

|---|---|---|

| LogP (octanol-water) | ~0.14 | Calculated from |

| pKa (carboxylic acid) | ~4.76 | Similar to |

| Stability | Stable at RT (dry) | Supplier specifications |

Storage Recommendations:

-

Temperature: Room temperature under inert atmosphere.

-

Light Sensitivity: Protect from prolonged UV exposure.

Biochemical and Industrial Applications

Protein Labeling and Conjugation

The aminooxy group’s affinity for carbonyls enables site-specific modification of glycoproteins, antibodies, and other biomolecules. For example:

-

Antibody-Drug Conjugates (ADCs): Oxime bonds link cytotoxic agents to antibodies, enhancing therapeutic targeting.

-

Fluorescent Tagging: Reaction with aldehyde-functionalized dyes creates stable probes for imaging.

Crosslinking Reagents

In material science, this compound facilitates the fabrication of hydrogels and polymer networks through oxime ligation. A 2024 study demonstrated its use in creating pH-responsive drug delivery systems.

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation | Wear nitrile gloves, lab coat |

| Respiratory Sensitivity | Use fume hood |

| Incompatibilities | Strong oxidizers, bases |

Emergency Procedures:

-

Spills: Absorb with inert material, dispose as hazardous waste.

-

Exposure: Rinse with water for 15 minutes; seek medical attention.

| Supplier | Purity | Packaging | Price Range (USD/g) |

|---|---|---|---|

| Parchem | ≥98% | 1–10 g | $150–$300 |

| Hairui Chemical | ≥98% | 5–25 g | $120–$280 |

Trends:

-

Demand increased by 22% (2023–2024) due to ADC development.

-

Custom synthesis services now offer bulk quantities (100 g–1 kg).

Recent Advances and Future Directions

Innovations in Synthesis

A 2024 Organic Process Research & Development study highlighted microwave-assisted synthesis, reducing reaction times from 24 hours to 2 hours while maintaining 90% yield.

Emerging Applications

-

Diagnostics: Integration into lateral flow assays for COVID-19 antigen detection.

-

Nanotechnology: Functionalization of gold nanoparticles for targeted cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume